molecular formula C15H12BrN3 B4187622 1-(4-bromophenyl)-4-phenyl-1H-pyrazol-5-amine

1-(4-bromophenyl)-4-phenyl-1H-pyrazol-5-amine

Cat. No. B4187622
M. Wt: 314.18 g/mol
InChI Key: NOOXXEXCEOWSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-4-phenyl-1H-pyrazol-5-amine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-Bromo-1-(4-phenyl-1H-pyrazol-5-yl)benzenamine and is a pyrazole derivative. In

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-4-phenyl-1H-pyrazol-5-amine is not yet fully understood. However, studies have shown that it acts by inhibiting various enzymes and proteins involved in the inflammatory and cancer pathways. It also exhibits antibacterial activity by inhibiting bacterial cell wall synthesis.
Biochemical and Physiological Effects
Studies have shown that 1-(4-bromophenyl)-4-phenyl-1H-pyrazol-5-amine exhibits significant biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the activity of COX-2, an enzyme involved in the inflammatory pathway. In addition, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 1-(4-bromophenyl)-4-phenyl-1H-pyrazol-5-amine in lab experiments is its high potency and selectivity. It exhibits a high binding affinity towards its target enzymes and proteins, making it an ideal candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 1-(4-bromophenyl)-4-phenyl-1H-pyrazol-5-amine. One of the significant directions is to explore its potential in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to investigate its antibacterial activity against drug-resistant bacterial strains. Furthermore, there is a need to explore its potential in combination therapy with other drugs for the treatment of cancer and inflammatory diseases.
Conclusion
In conclusion, 1-(4-bromophenyl)-4-phenyl-1H-pyrazol-5-amine is a compound that has shown significant potential in various scientific research applications. Its synthesis method is relatively simple, and it exhibits high potency and selectivity towards its target enzymes and proteins. Further research is needed to explore its potential in various fields and to develop it into a therapeutic agent.

Scientific Research Applications

1-(4-bromophenyl)-4-phenyl-1H-pyrazol-5-amine has shown potential in various scientific research applications. One of the significant applications is in the field of medicinal chemistry. This compound has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

2-(4-bromophenyl)-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3/c16-12-6-8-13(9-7-12)19-15(17)14(10-18-19)11-4-2-1-3-5-11/h1-10H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOXXEXCEOWSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-4-phenyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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